

N-isopentyl-2-(trifluoromethyl)benzamide molecular weight

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Compound of Interest

Compound Name: *N-isopentyl-2-(trifluoromethyl)benzamide*

Cat. No.: B257001

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An In-depth Technical Guide to **N-isopentyl-2-(trifluoromethyl)benzamide**

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a chemical compound belonging to the benzamide class, which are derivatives of benzoic acid. The structure is characterized by an isopentyl group attached to the nitrogen of the amide, and a trifluoromethyl group substituted at the 2-position of the benzene ring. Compounds within this chemical family are explored in medicinal chemistry for their potential biological activities. This guide provides a comprehensive overview of its molecular properties, synthesis, and a hypothetical mechanism of action for research and development professionals.

Molecular Properties and Characterization

The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula dictates its stoichiometric composition, and the molecular weight is a pivotal parameter in all quantitative experiments.

Molecular Weight Calculation

The molecular formula for **N-isopentyl-2-(trifluoromethyl)benzamide** is C₁₃H₁₆F₃NO. The molecular weight is calculated by summing the atomic weights of its constituent atoms.

- Carbon (C): 13 atoms × 12.011 u = 156.143 u

- Hydrogen (H): 16 atoms \times 1.008 u = 16.128 u
- Fluorine (F): 3 atoms \times 18.998 u = 56.994 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 1 atom \times 15.999 u = 15.999 u

Total Molecular Weight = 259.271 u

Physicochemical Data

The following table summarizes key quantitative data for **N-isopentyl-2-(trifluoromethyl)benzamide**.

Property	Value
Molecular Formula	C13H16F3NO
Molecular Weight	259.27 g/mol
CAS Number	159514-38-8
Appearance	White to off-white crystalline solid
Melting Point	78-81 °C
Boiling Point	Not determined
Solubility	Soluble in organic solvents like methanol, ethanol, DMSO

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and analysis of chemical compounds in a research setting.

Synthesis Protocol: Amide Coupling

N-isopentyl-2-(trifluoromethyl)benzamide can be synthesized via the coupling of 2-(trifluoromethyl)benzoyl chloride with isopentylamine.

Materials:

- 2-(trifluoromethyl)benzoyl chloride (1.0 eq)
- Isopentylamine (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM) as solvent
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve isopentylamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane to the flask dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude product by recrystallization or column chromatography to yield pure **N-isopentyl-2-(trifluoromethyl)benzamide**.

Analytical Protocol: HPLC-UV Analysis

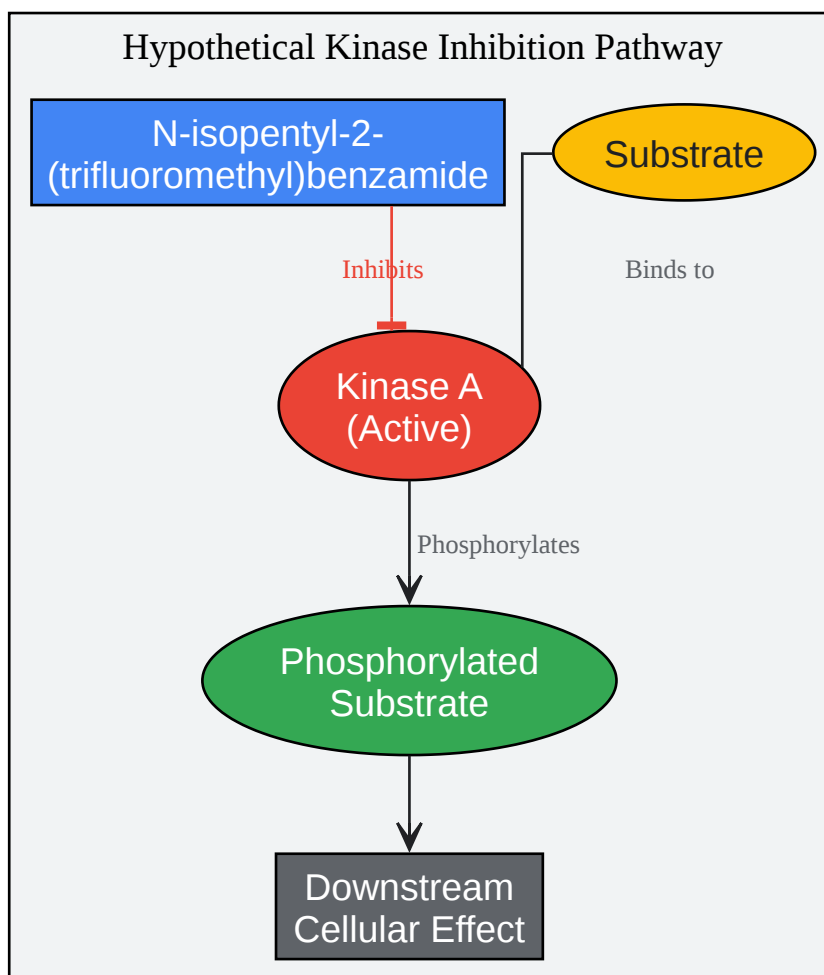
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of the synthesized compound.

Instrumentation & Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detector Wavelength: 254 nm
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Biological Context and Signaling

Benzamide derivatives are often investigated as inhibitors of enzymes, particularly kinases, due to their ability to form key hydrogen bonds and occupy hydrophobic pockets in ATP-binding sites. The diagram below illustrates a hypothetical mechanism where **N-isopentyl-2-(trifluoromethyl)benzamide** acts as an inhibitor of a generic protein kinase ("Kinase A"), preventing the phosphorylation of a downstream substrate.



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Caption: Hypothetical inhibition of Kinase A by **N-isopentyl-2-(trifluoromethyl)benzamide**.

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